molecular formula C18H16ClNO2 B5848207 2-(4-chlorophenyl)-3-(2,4-dimethoxy-3-methylphenyl)acrylonitrile

2-(4-chlorophenyl)-3-(2,4-dimethoxy-3-methylphenyl)acrylonitrile

Cat. No. B5848207
M. Wt: 313.8 g/mol
InChI Key: BZSFGUPBMJQKJK-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-(2,4-dimethoxy-3-methylphenyl)acrylonitrile, commonly known as CDMAC, is a chemical compound that belongs to the class of acrylonitriles. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

CDMAC has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CDMAC induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex involved in protein degradation. CDMAC has also been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

CDMAC exerts its biological effects by inhibiting the activity of the proteasome. The proteasome is a large protein complex that plays a critical role in the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which in turn triggers the activation of the apoptotic pathway. CDMAC has been found to bind to the active site of the proteasome and inhibit its activity, leading to the accumulation of pro-apoptotic proteins and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDMAC has been found to exhibit a range of biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins. CDMAC has also been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, CDMAC has been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

CDMAC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to its use in lab experiments. CDMAC is a highly reactive compound and may exhibit non-specific binding to proteins, which may complicate its use in certain assays. In addition, CDMAC has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on CDMAC. One area of interest is the development of CDMAC-based prodrugs, which may improve its bioavailability and reduce its toxicity. Another area of interest is the investigation of the mechanism of action of CDMAC, which may lead to the identification of new targets for cancer therapy. Additionally, the synthesis of CDMAC derivatives with improved selectivity and potency may lead to the development of more effective anticancer agents.

Synthesis Methods

The synthesis of CDMAC involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxy-3-methylphenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-12-17(21-2)9-6-14(18(12)22-3)10-15(11-20)13-4-7-16(19)8-5-13/h4-10H,1-3H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSFGUPBMJQKJK-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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